molecular formula C8H12ClN3 B3380626 4-Tert-butyl-6-chloropyrimidin-2-amine CAS No. 199863-81-5

4-Tert-butyl-6-chloropyrimidin-2-amine

Cat. No. B3380626
Key on ui cas rn: 199863-81-5
M. Wt: 185.65 g/mol
InChI Key: NHLBQXLNPWUMCI-UHFFFAOYSA-N
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Patent
US05863924

Procedure details

2-Amino-4-hydroxy-6-tert-butylpyrimidine (8.35 g) was dissolved in 50 mL of phosphorus oxychloride and the solution refluxed for 2 hours. Excess phosphorus oxychloride was removed under vacuum and the residue dissolved in 100 mL of ethanol. The solution was adjusted to pH 8 with ice-cold concentrated ammonium hydroxide, and solvent removed under reduced pressure. The residue was filtered to give a white solid, which was recrystallized from ethanol-water to give 2-amino-4-chloro-6-tert-butylpyrimidine (3.66 g), m.p. 87.7°-88.9° C.
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](O)[CH:5]=[C:4]([C:9]([CH3:12])([CH3:11])[CH3:10])[N:3]=1.P(Cl)(Cl)([Cl:15])=O>>[NH2:1][C:2]1[N:7]=[C:6]([Cl:15])[CH:5]=[C:4]([C:9]([CH3:12])([CH3:11])[CH3:10])[N:3]=1

Inputs

Step One
Name
Quantity
8.35 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)O)C(C)(C)C
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Excess phosphorus oxychloride was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 100 mL of ethanol
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The residue was filtered
CUSTOM
Type
CUSTOM
Details
to give a white solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethanol-water

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=N1)Cl)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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